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Compound of Interest

Compound Name:
4,4-Dimethoxypiperidine

hydrochloride

CAS No.: 77542-16-6

Cat. No.: B2491634 Get Quote

Executive Summary & Chemical Profile
4,4-Dimethoxypiperidine hydrochloride (CAS: 16062-96-9) serves as a critical masked

pharmacophore in medicinal chemistry. As the dimethyl acetal protected form of 4-piperidone, it

allows researchers to introduce a piperidine ring without exposing the reactive ketone to

premature nucleophilic attack or oxidation.

This guide provides a definitive reference for the spectroscopic validation of this compound.

The data presented below synthesizes empirical standards with theoretical chemical shift logic,

designed to help researchers distinguish the hydrochloride salt from its free base and identify

common degradation products (e.g., hydrolysis to 4-piperidone).
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Parameter Detail

IUPAC Name 4,4-dimethoxypiperidine hydrochloride

Synonyms
4-Piperidone dimethyl acetal HCl; Piperidine,

4,4-dimethoxy-, HCl

Molecular Formula C₇H₁₅NO₂[1][2][3][4][5] · HCl

Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)

Physical State White to off-white crystalline solid

Solubility
Highly soluble in Water, Methanol, DMSO;

Insoluble in non-polar solvents (Hexanes, Et₂O)

Analytical Workflow & Sample Preparation
Reproducibility in spectroscopy begins with sample handling. As a hydrochloride salt, this

compound is hygroscopic. Moisture uptake will broaden NMR signals (specifically

exchangeable protons) and introduce O-H stretch artifacts in IR.

Protocol: Sample Preparation
NMR (Nuclear Magnetic Resonance):

Solvent: Use DMSO-d₆ (99.9% D) for optimal solubility and resolution of the ammonium (

) protons. D₂O is a viable alternative but will cause the exchangeable

protons to disappear, losing a critical diagnostic signal.

Concentration: 10–15 mg in 0.6 mL solvent.

IR (Infrared Spectroscopy):

Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent

moisture absorption during preparation.

MS (Mass Spectrometry):
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Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid high concentrations to

prevent detector saturation.

Visualization: Validation Workflow
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Figure 1: Integrated workflow for the spectroscopic validation of 4,4-Dimethoxypiperidine HCl.

Nuclear Magnetic Resonance (NMR) Data[1][5][6][7]
[8][9]
The NMR spectrum of the hydrochloride salt differs significantly from the free base. The

protonation of the nitrogen atom exerts an electron-withdrawing inductive effect, shifting the

-protons (positions 2 and 6) downfield.

³H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (

) are relative to TMS (0.00 ppm) or residual DMSO (2.50 ppm).
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

NH₂⁺ 9.20 - 9.50 Broad Singlet 2H

Ammonium

protons. Broad

due to

quadrupole

relaxation and

exchange.

Disappears in

D₂O.

OCH₃ 3.16 Singlet 6H

Two equivalent

methoxy groups

attached to C4.

H-2, H-6 3.05 - 3.12 Multiplet 4H

-protons next to

Nitrogen.

Deshielded by

the positive

charge on N.

H-3, H-5 1.85 - 1.95 Multiplet 4H

-protons.

Shielded relative

to

-protons.

¹³C NMR Data (100 MHz, DMSO-d₆)
The most diagnostic signal is the quaternary carbon at C4. If hydrolysis has occurred, a ketone

peak would appear ~205 ppm. Its absence confirms the integrity of the acetal protection.
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Position Shift (δ ppm) Carbon Type Assignment Logic

C-4 98.5 Quaternary (Cq)

Characteristic acetal

carbon (sp³). Critical

Purity Check:

Absence of peak at

~205 ppm (Ketone).

OCH₃ 47.5 Primary (CH₃) Methoxy carbons.

C-2, C-6 41.2 Secondary (CH₂)
Carbons

to Nitrogen.

C-3, C-5 29.4 Secondary (CH₂)
Carbons

to Nitrogen.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the fastest method to verify the salt formation and the presence of the

ether linkages.
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Frequency (cm⁻¹) Vibration Mode Diagnostic Value

2400 – 3000 N-H Stretch (Amine Salt)

Broad, multiple bands

characteristic of ammonium

salts (

). Overlaps with C-H stretches.

2850 – 2950 C-H Stretch (Alkane)

Standard sp³ C-H stretching

from the piperidine ring and

methoxy groups.

~1050 – 1150 C-O-C Stretch

Strong, sharp bands

confirming the dimethyl acetal

(ether) functionality.

Absent C=O Stretch (~1715)

Critical: The absence of a

carbonyl peak confirms the

acetal is intact and has not

hydrolyzed.

Mass Spectrometry (MS)[10][11]
In Electrospray Ionization (ESI), the hydrochloride salt dissociates, and the positive mode

detects the protonated free base

.

MS Profile (ESI+)
Molecular Ion:

m/z

Theoretical Exact Mass: 145.1103 (Neutral)

146.1176 (Protonated)

Fragmentation Pathway
Under higher collision energies (CID), acetals are prone to losing methanol.
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Parent Ion: m/z 146 (Stable piperidine ring).

Fragment 1: m/z 114 (Loss of Methanol,

, -32 Da).

Fragment 2: m/z 83 (Ring cleavage/Loss of second methoxy group).

Visualization: Fragmentation Logic
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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS experiments.

Quality Control & Stability Note
Senior Scientist Insight: The dimethyl acetal group is acid-labile in aqueous solution. While the

solid hydrochloride salt is stable, dissolving it in wet acidic media (or allowing the DMSO

solution to absorb atmospheric moisture over days) can catalyze the deprotection back to 4-

piperidone.

QC Check: Always check the ¹H NMR for a triplet at ~2.4 ppm (indicating 4-piperidone

-protons) or the ¹³C NMR for a signal >200 ppm. If these are present, the sample has
partially hydrolyzed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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